
Acetic acid--(2S)-1-bromopropan-2-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2S)-1-bromopropan-2-ol is a compound that combines the properties of acetic acid and (2S)-1-bromopropan-2-ol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. (2S)-1-bromopropan-2-ol is an organic compound with a bromine atom attached to the second carbon of a propanol molecule. This compound is chiral, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1-bromopropan-2-ol can be achieved through several methods. One common approach involves the bromination of (S)-propan-2-ol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction typically occurs under mild conditions and yields (2S)-1-bromopropan-2-ol. This intermediate can then be reacted with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, known as the Monsanto process. This process uses a rhodium catalyst and iodine as a promoter to convert methanol and carbon monoxide into acetic acid. The production of (2S)-1-bromopropan-2-ol on an industrial scale can be achieved through the bromination of (S)-propan-2-ol using bromine or hydrobromic acid.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-1-bromopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom in (2S)-1-bromopropan-2-ol can be oxidized to form a hydroxyl group, resulting in the formation of (2S)-1,2-dihydroxypropane.
Reduction: The carbonyl group in acetic acid can be reduced to form ethanol.
Substitution: The bromine atom in (2S)-1-bromopropan-2-ol can be substituted with other nucleophiles, such as hydroxide ions, to form (2S)-propan-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and cyanide ions (CN⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: (2S)-1,2-dihydroxypropane
Reduction: Ethanol
Substitution: (2S)-propan-2-ol
Scientific Research Applications
Acetic acid;(2S)-1-bromopropan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-1-bromopropan-2-ol involves its interaction with various molecular targets and pathways. The bromine atom in (2S)-1-bromopropan-2-ol can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The acetic acid component can undergo various reactions, including esterification and oxidation, to produce different products. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Acetic acid;(2S)-1-bromopropan-2-ol can be compared with other similar compounds, such as:
Acetic acid: A simple carboxylic acid with various industrial and household applications.
(2S)-1-bromopropan-2-ol: A chiral brominated alcohol used in organic synthesis.
(2R)-1-bromopropan-2-ol: The enantiomer of (2S)-1-bromopropan-2-ol with similar chemical properties but different biological activities.
The uniqueness of acetic acid;(2S)-1-bromopropan-2-ol lies in its combination of acetic acid and (2S)-1-bromopropan-2-ol, which imparts distinct chemical and biological properties.
Properties
CAS No. |
39968-99-5 |
|---|---|
Molecular Formula |
C5H11BrO3 |
Molecular Weight |
199.04 g/mol |
IUPAC Name |
acetic acid;(2S)-1-bromopropan-2-ol |
InChI |
InChI=1S/C3H7BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4)/t3-;/m0./s1 |
InChI Key |
KKZQRGXOGOSORO-DFWYDOINSA-N |
Isomeric SMILES |
C[C@@H](CBr)O.CC(=O)O |
Canonical SMILES |
CC(CBr)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


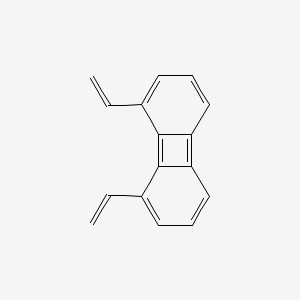
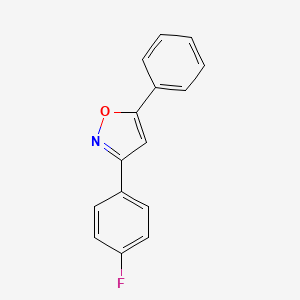
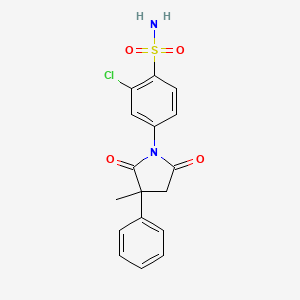
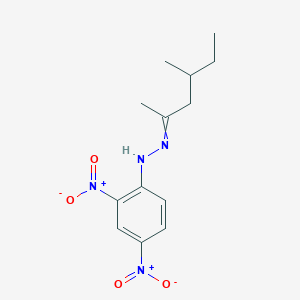

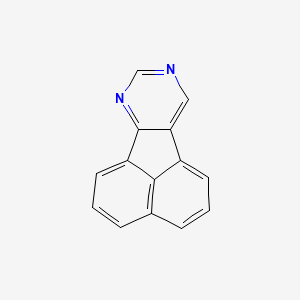
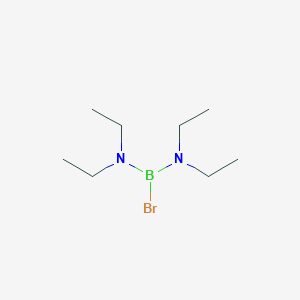

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)

![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)


![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)
